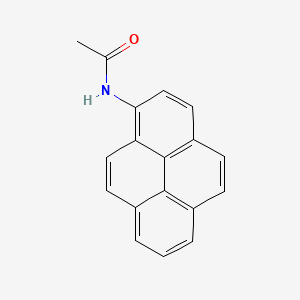
N-Acetyl-1-aminopyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-1-aminopyrene, also known as this compound, is a useful research compound. Its molecular formula is C18H13NO and its molecular weight is 259.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Biomarkers
N-Acetyl-1-aminopyrene is formed from the acetylation of 1-aminopyrene, a process that plays a crucial role in the detoxification and elimination of potentially harmful metabolites. Studies have shown that urinary levels of this compound can serve as biomarkers for exposure to 1-nitropyrene, which is prevalent in diesel exhaust and tobacco smoke.
Table 1: Urinary Metabolites as Biomarkers
| Metabolite | Source of Exposure | Detection Method | Reference |
|---|---|---|---|
| This compound | Diesel exhaust | LC-MS/MS | |
| 1-Aminopyrene | Tobacco smoke | HPLC | |
| Hydroxy-N-acetyl-1-aminopyrene | Environmental pollutants | Urine analysis |
Toxicological Studies
Research indicates that this compound is involved in the formation of DNA adducts, which are critical in understanding the mechanisms underlying chemical carcinogenesis. The compound has been linked to increased DNA binding in various animal models, suggesting its potential role as a carcinogen.
Case Study: DNA Binding and Carcinogenicity
In studies involving rats, it was observed that this compound contributes to DNA adduct formation when administered alongside 1-nitropyrene. This interaction highlights the importance of metabolic activation in carcinogenic processes. For instance, one study found that pretreatment with 3-methylcholanthrene significantly increased the metabolism of nitropyrenes, leading to higher levels of DNA binding and subsequent tumor formation in specific tissues .
Environmental Health Monitoring
This compound serves as a valuable biomarker for assessing human exposure to environmental pollutants, particularly in urban areas with high traffic emissions. Studies conducted along the US-Mexico border demonstrated elevated levels of urinary metabolites, including this compound, correlating with increased exposure to diesel exhaust .
Table 2: Environmental Exposure Studies
| Location | Population Studied | Findings | Reference |
|---|---|---|---|
| US-Mexico border | Residents | Increased urinary metabolites | |
| Urban centers | Traffic-exposed individuals | Correlation with respiratory issues |
Implications for Public Health
The detection of this compound in urine samples has significant implications for public health, particularly in monitoring exposure to carcinogenic compounds. It serves as an indicator of environmental health risks associated with urban pollution and occupational hazards.
Propiedades
Número CAS |
22755-15-3 |
|---|---|
Fórmula molecular |
C18H13NO |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
N-pyren-1-ylacetamide |
InChI |
InChI=1S/C18H13NO/c1-11(20)19-16-10-8-14-6-5-12-3-2-4-13-7-9-15(16)18(14)17(12)13/h2-10H,1H3,(H,19,20) |
Clave InChI |
GJNGMQYHOZFQNX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
SMILES canónico |
CC(=O)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Key on ui other cas no. |
22755-15-3 |
Sinónimos |
1-acetamidopyrene N-acetyl-1-aminopyrene N-acetylaminopyrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















